Tredaptive

Flushing Tolerability Adherence

Flushing intolerance drives >2-fold higher discontinuation with generic ER niacin, undermining lipid metabolism research. Tredaptive combines extended-release niacin (1000 mg) with laropiprant (20 mg), a potent DP1 antagonist (Ki = 0.57 nM) that reduces moderate-to-severe flushing severity (p<0.001), cutting flushing-related discontinuation from 22.2% to 10.2%. • Once-daily, two-step titration (1 g/20 mg → 2 g/40 mg) enhances experimental compliance • Validated in HPS2-THRIVE (n=25,673) for risk stratification benchmarking • Reference standard for DP1-mediated vasodilation studies and DDI modeling of prostaglandin pathway modulators

Molecular Formula C27H24ClFN2O6S
Molecular Weight 559.0 g/mol
CAS No. 1046050-73-0
Cat. No. B1245522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTredaptive
CAS1046050-73-0
Molecular FormulaC27H24ClFN2O6S
Molecular Weight559.0 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)O)CC4=CC=C(C=C4)Cl)F.C1=CC(=CN=C1)C(=O)O
InChIInChI=1S/C21H19ClFNO4S.C6H5NO2/c1-29(27,28)18-10-15(23)9-17-16-7-4-13(8-19(25)26)20(16)24(21(17)18)11-12-2-5-14(22)6-3-12;8-6(9)5-2-1-3-7-4-5/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,25,26);1-4H,(H,8,9)/t13-;/m1./s1
InChIKeyZZRFQBQNZLFESZ-BTQNPOSSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tredaptive (Niacin/Laropiprant) Overview


Tredaptive is a fixed-dose combination of extended-release nicotinic acid (niacin, 1000 mg) and laropiprant (20 mg), a selective prostaglandin D2 receptor subtype 1 (DP1) antagonist [1]. Laropiprant (CAS 1046050-73-0) acts as a potent DP1 antagonist (Ki = 0.57 nM) with no direct lipid-modifying effects, instead functioning solely to mitigate niacin-induced cutaneous flushing . The combination is administered orally once daily, with a maintenance dose of 2000 mg niacin and 40 mg laropiprant, aiming to improve tolerability and adherence to niacin therapy [2].

Pathway DP1 receptor signaling and flushing pathway studies
Model Niacin-induced vasodilation and flushing research models
Probe Selective DP1 antagonist for prostaglandin D2 pathway dissection

Why Tredaptive Cannot Be Substituted with Niacin


Direct substitution of Tredaptive with generic extended-release niacin (ERN) is clinically problematic due to a >2-fold difference in treatment discontinuation rates driven by flushing intolerance. Tredaptive's inclusion of laropiprant specifically antagonizes DP1-mediated vasodilation, achieving a statistically significant reduction in moderate-to-severe flushing severity (p<0.001) and lowering discontinuation due to flushing from 22.2% (ERN monotherapy) to 10.2% (Tredaptive) [1]. Furthermore, Tredaptive's simplified once-daily, two-step titration regimen (1 g/20 mg to 2 g/40 mg) is designed to enhance compliance, a critical factor given that approximately one-third of patients in the HPS2-THRIVE trial were excluded during the ERN run-in phase due to side effects [2]. This combination addresses a key barrier to niacin's lipid-modifying benefits that generic substitution cannot overcome.

DP1 antagonism missing in generic niacin
Extended-release niacin lacks laropiprant, so flushing-related adherence in models may differ substantially.
Flushing severity endpoints may not replicate
Reported reductions in moderate-to-severe flushing with the combination may shift when laropiprant is omitted, affecting model continuity.
Adherence rates may differ in research cohorts
Discontinuation rates driven by flushing intolerance are higher with niacin alone, potentially altering long-term model retention.

Tredaptive vs. ER Niacin: Evidence Summary


Flushing Severity and Discontinuation vs. ER Niacin

In a comparative study, Tredaptive (nicotinic acid 1000 mg / laropiprant 20 mg) demonstrated significantly lower flushing severity compared to extended-release niacin (ERN) 1000 mg. At Week 6, the proportion of patients experiencing moderate, severe, or extreme flushing was significantly lower with Tredaptive (p<0.001) [1]. This translated into a clinically meaningful reduction in treatment discontinuation due to flushing: 10.2% for Tredaptive versus 22.2% for ERN (p<0.001) [1].

Flushing Discontinuation
Head-to-head
10.2% vs 22.2% discontinuation (Tredaptive vs ERN)
Absolute reduction 12.0 pp; relative reduction 54%
Reported flushing-related endpoint context
n=1569; 24-week RCT; p
Lipid Profile Change
Cross-study comparable
LDL-C −18% / −10 mg/dL; HDL-C +20% / +6 mg/dL; TG −26%
Lipid-modifying endpoint context comparable to niacin monotherapy
HPS2-THRIVE (n=25,673) and Phase III studies
Renal Impairment PK
Supporting evidence
AUC ratio 1.58 (90% CI 1.06–2.35) vs healthy; t½ 26.0 h
PK exposure endpoint context in renal impairment model
Single 40 mg dose; n=8 severe RI patients
CYP2C8 Interaction
Supporting evidence
No significant change in rosiglitazone AUC or Cmax; 90% CIs within 0.80–1.25
Drug-drug interaction assay context; low CYP2C8 inhibition
Crossover study in healthy subjects
Long-Term Safety
Class-level inference
MACE rate ratio 0.96 (95% CI 0.90–1.03); no significant reduction
Large-scale cardiovascular outcome endpoint context
HPS2-THRIVE; 3.9-year median follow-up; reported SAE incidence
DP1 Binding Affinity
Data to verify
DP1 Ki = 0.57 nM; >1300-fold selective over DP2
High DP1 affinity supports flushing pathway probe selection
In vitro radioligand binding; source review advised
Flushing Tolerability Adherence

LDL-C, HDL-C, and Triglyceride Changes

Tredaptive (niacin/laropiprant) produces quantitative changes in lipid parameters comparable to those expected with high-dose niacin monotherapy, as demonstrated in placebo-adjusted analyses. In a 24-week efficacy study (n=696), Tredaptive reduced LDL-C by 18% and triglycerides by 26%, while raising HDL-C by 20% [1]. The large-scale HPS2-THRIVE trial (n=25,673) confirmed these findings over 3.9 years, showing a mean LDL-C reduction of 10 mg/dL (0.25 mmol/L) and an HDL-C increase of 6 mg/dL (0.16 mmol/L) compared to placebo [2].

Lipid Profile Change
Cross-study comparable
LDL-C −18% / −10 mg/dL; HDL-C +20% / +6 mg/dL; TG −26%
Lipid-modifying endpoint context comparable to niacin monotherapy
HPS2-THRIVE (n=25,673) and Phase III studies
Dyslipidemia LDL-C HDL-C Triglycerides

Pharmacokinetics in Renal Impairment

A dedicated pharmacokinetic study in patients with severe renal insufficiency (creatinine clearance <30 mL/min/1.73 m²) compared to healthy subjects demonstrated that laropiprant exposure (AUC) was modestly increased (geometric mean ratio 1.58; 90% CI 1.06-2.35), with a prolonged half-life (26.0 vs. 14.8 hours) but no significant change in Cmax [1]. This indicates that dose adjustment of laropiprant is not required in renally impaired patients, although caution is advised due to niacin's renal excretion.

Renal Impairment PK
Supporting evidence
AUC ratio 1.58 (90% CI 1.06–2.35) vs healthy; t½ 26.0 h
PK exposure endpoint context in renal impairment model
Single 40 mg dose; n=8 severe RI patients
Pharmacokinetics Renal Impairment Special Populations

CYP2C8 Drug-Drug Interaction Evaluation

A clinical DDI study evaluated the effect of multiple-dose laropiprant on the pharmacokinetics of rosiglitazone, a sensitive CYP2C8 substrate. Coadministration of laropiprant 40 mg did not result in clinically meaningful alterations in rosiglitazone AUC or Cmax, indicating that laropiprant does not inhibit CYP2C8-mediated metabolism [1]. This is a key differentiator from some other lipid-modifying agents that may interact with CYP2C8 substrates.

CYP2C8 Interaction
Supporting evidence
No significant change in rosiglitazone AUC or Cmax; 90% CIs within 0.80–1.25
Drug-drug interaction assay context; low CYP2C8 inhibition
Crossover study in healthy subjects
Drug-Drug Interactions CYP450 Rosiglitazone

HPS2-THRIVE Long-Term Safety and Efficacy

In the HPS2-THRIVE trial (n=25,673), Tredaptive added to statin therapy did not significantly reduce major vascular events (13.2% vs. 13.7% with placebo; rate ratio 0.96; 95% CI 0.90-1.03; p=0.29) despite favorable lipid changes [1]. However, the trial provides robust, long-term safety data showing increased risks of serious adverse events, including disturbances in diabetes control (absolute excess 3.7%, p<0.001), new-onset diabetes (1.3%, p<0.001), and myopathy (risk ratio 4.4, p<0.0001) [2]. This comprehensive safety profile, while negative for the primary endpoint, is essential for informed risk-benefit assessment and procurement decisions, especially when compared to alternative add-on therapies.

Long-Term Safety
Class-level inference
MACE rate ratio 0.96 (95% CI 0.90–1.03); no significant reduction
Large-scale cardiovascular outcome endpoint context
HPS2-THRIVE; 3.9-year median follow-up; reported SAE incidence
Cardiovascular Outcomes Safety MACE

DP1 Receptor Binding and Selectivity

Laropiprant (MK-0524) exhibits high potency and selectivity for the DP1 receptor, with a Ki of 0.57 nM, which is >1300-fold selective over the DP2 receptor (Ki = 0.75 μM) and approximately 5-fold selective over the thromboxane A2 receptor (TP; Ki = 2.95 nM) . It shows no significant activity at EP1-4, FP, or IP receptors . This selectivity profile minimizes off-target effects related to other prostanoid pathways.

DP1 Binding Affinity
Data to verify
DP1 Ki = 0.57 nM; >1300-fold selective over DP2
High DP1 affinity supports flushing pathway probe selection
In vitro radioligand binding; source review advised
DP1 Antagonist Receptor Binding Selectivity

Tredaptive Research and Industrial Use Cases


Preclinical DP1 Antagonism in Flushing Models

The potent and selective DP1 antagonism of laropiprant (Ki = 0.57 nM) makes Tredaptive or its laropiprant component a valuable tool for studying DP1-mediated vasodilation and flushing pathways. In a mouse flushing model, MK-0524 at 4 mg/kg inhibited niacin-induced vasodilation by 80%, providing a robust in vivo model for anti-flushing agent screening . This application leverages laropiprant's defined pharmacology to dissect prostaglandin signaling without confounding off-target effects.

Trial Design for Lipid-Modifying Combinations

The extensive clinical trial data from HPS2-THRIVE (n=25,673) provides a benchmark for designing future studies of niacin-based combinations. The trial's detailed safety and efficacy outcomes, including a 4.4-fold increased risk of myopathy when added to simvastatin 40 mg , inform risk stratification and monitoring protocols. Tredaptive's fixed-dose combination (1 g/20 mg and 2 g/40 mg) and two-step titration regimen serve as a model for developing novel niacin formulations aimed at improving tolerability.

PK and DDI Studies in Special Populations

Laropiprant's well-characterized PK profile, including a lack of CYP2C8 inhibition and modestly increased exposure in severe renal impairment (AUC ratio 1.58) [1], makes it a reference compound for DDI studies involving prostaglandin pathway modulators. Its clearance pathways and interaction profile can be used to validate in vitro-to-in vivo extrapolation models for new chemical entities targeting DP1 or related receptors.

Formulation Development for Niacin Tolerability

The 54% relative reduction in flushing-related discontinuation achieved by Tredaptive over ER niacin monotherapy (10.2% vs. 22.2%, p<0.001) sets a quantitative benchmark for developing next-generation niacin formulations or alternative anti-flushing agents. This data can guide formulation scientists in designing and evaluating new delivery systems or combination products aimed at enhancing patient adherence to niacin therapy.

Application
Selection Property
Validation Focus
DP1 signaling and flushing pathway studies
Selective DP1 antagonist probe
In vivo vasodilation model response
Combination lipid-modifying research models
Fixed-dose combination benchmark
Safety endpoint monitoring in model
Drug-drug interaction and PK modeling
CYP2C8 non-inhibitor reference
In vitro-to-in vivo extrapolation validation
Niacin-induced flushing model research
Flushing attenuation comparator
Adherence endpoint in flushing models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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